molecular formula C11H11ClN2O5S B2617348 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide CAS No. 303018-90-8

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide

Cat. No. B2617348
M. Wt: 318.73
InChI Key: YJUXAHHGLSJLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.



Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound undergoes.


Scientific Research Applications

Crystal Engineering and Molecular Interactions Research in crystal engineering has explored the interactions and design principles involving compounds with structural similarities to 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide. For instance, studies have shown the importance of hydrogen bonds and halogen bonds in the formation of molecular tapes and crystal structures. These interactions are crucial for designing compounds with specific properties, including those relevant to pharmaceutical applications (Saha, Nangia, & Jaskólski, 2005).

Molecular Structure Analysis The detailed analysis of molecular structures has led to insights into the properties of related compounds. For example, the crystal structure analysis of N-chloro-N-methoxy-4-nitrobenzamide highlighted the pyramidality of its amide nitrogen atom, demonstrating the potential for selective chemical transformations (Shtamburg et al., 2012). This type of research aids in understanding the reactivity and potential applications of similar compounds.

Synthesis and Chemical Properties The synthesis and characterization of compounds with structural features similar to 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide have been explored to understand their chemical properties and potential biological activities. Research has focused on the synthesis methodologies, crystal structure, spectroscopic properties, and theoretical calculations to predict the behavior of these compounds (He, Yang, Hou, Teng, & Wang, 2014). These studies are fundamental for developing new materials and drugs with tailored properties.

Safety And Hazards

This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes safety precautions that should be taken when handling the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.


properties

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O5S/c12-9-2-1-7(5-10(9)14(16)17)11(15)13-8-3-4-20(18,19)6-8/h1-2,5,8H,3-4,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUXAHHGLSJLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.